PRL-3 Inhibitor I PRL-3 Inhibitor I 5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is an aromatic ether.
Brand Name: Vulcanchem
CAS No.: 893449-38-2
VCID: VC0521935
InChI: InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)
SMILES: C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br
Molecular Formula: C17H11Br2NO2S2
Molecular Weight: 485.2 g/mol

PRL-3 Inhibitor I

CAS No.: 893449-38-2

Cat. No.: VC0521935

Molecular Formula: C17H11Br2NO2S2

Molecular Weight: 485.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PRL-3 Inhibitor I - 893449-38-2

Specification

CAS No. 893449-38-2
Molecular Formula C17H11Br2NO2S2
Molecular Weight 485.2 g/mol
IUPAC Name 5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)
Standard InChI Key HXNBAOLVPAWYLT-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br
SMILES C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br
Canonical SMILES C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br
Appearance Solid powder

Introduction

Chemical Structure and Properties

PRL-3 Inhibitor I is a cell-permeable benzylidene rhodamine compound with the chemical formula C17H11Br2NO2S2 and a molecular weight of 485.2 Da . The chemical name of this compound is 5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone . Its structure features a thiazolidinone core with bromo substituents that contribute to its specific inhibitory properties.

The compound's structure can be further identified by its InChI key: HXNBAOLVPAWYLT-OVCLIPMQSA-N, which serves as a unique identifier in chemical databases . PRL-3 Inhibitor I is typically available as a crystalline solid with a purity of ≥98% as determined by HPLC analysis .

Table 1. Chemical and Physical Properties of PRL-3 Inhibitor I

PropertyValueReference
Chemical FormulaC17H11Br2NO2S2
Molecular Weight485.2 Da
CAS Number893449-38-2
Physical AppearanceCrystalline solid
Purity≥98% (HPLC)
Solubility≤16mg/ml in DMSO; 16mg/ml in dimethyl formamide
Storage ConditionStore at -80°C

Mechanism of Action

PRL-3 Inhibitor I functions by selectively targeting and inhibiting the phosphatase activity of PRL-3, a protein that belongs to the family of protein tyrosine phosphatases (PTPs) . PRL-3 has been implicated in various aspects of cancer progression, particularly metastasis, making it an attractive target for therapeutic intervention.

The compound exhibits an IC50 value of 0.9 μM against PRL-3 in vitro, indicating its potent inhibitory effect on this phosphatase . Unlike some other phosphatase inhibitors, PRL-3 Inhibitor I demonstrates specificity for PRL-3 with minimal activity against other phosphatases, though it may still show some cross-reactivity at higher concentrations .

At the molecular level, PRL-3 Inhibitor I blocks the dephosphorylation activity of PRL-3. Specifically, it has been shown to inhibit the dephosphorylation of tyrosine-783 of integrin β1 in cancer cell lines including BGC823 and SW480 . This interference with PRL-3's normal function disrupts downstream signaling pathways that promote cancer cell migration and invasion.

Biological Activities

Effects on Cancer Cell Migration and Invasion

PRL-3 Inhibitor I has demonstrated significant effects on cancer cell mobility and invasiveness. Studies have shown that it reduces the invasive properties of mouse melanoma B16F10 cells in cellular models . This inhibition of invasiveness aligns with the understanding that PRL-3 plays a critical role in promoting cancer cell migration and invasion through various mechanisms, including the modulation of key signaling pathways.

The compound has been tested in several cancer cell lines where PRL-3 is overexpressed. For instance, in DLD-1 colon tumor cells overexpressing PRL-3, the inhibitor dose-dependently blocked cell migration without showing significant cytotoxicity, suggesting that it specifically interferes with the metastatic process rather than acting as a general cytotoxic agent .

Effects on Signal Transduction Pathways

PRL-3 is known to interact with multiple signaling pathways that control cell behavior. Research indicates that PRL-3 can promote cancer progression by activating Src kinase, enhancing STAT3 signaling, and modulating various other pathways . By inhibiting PRL-3, the compound disrupts these oncogenic signaling cascades.

One notable pathway affected by PRL-3 inhibition involves the integrin signaling pathway. PRL-3 Inhibitor I prevents the dephosphorylation of integrin β1, which is a substrate of PRL-3 in certain cancer cells . This interference with integrin signaling can disrupt cell-matrix interactions that are crucial for cancer cell movement and metastasis.

Applications in Laboratory Research

PRL-3 Inhibitor I has been utilized as a research tool to investigate the role of PRL-3 in various biological processes. It has been employed to:

  • Test the effect of PRL-3 inhibition on classical Hodgkin lymphoma cell survival

  • Examine its impact in human umbilical vein endothelial cells tube formation assays, which model angiogenesis

  • Assess its effect on the migration of neural crest cells

  • Investigate the sensitization of PRL-3-expressing cancer cells to chemotherapeutics

These applications highlight the compound's utility in both basic cancer biology research and translational studies aimed at developing new therapeutic strategies.

Comparison with Other PRL-3 Inhibitors

PRL-3 Inhibitor I is one of several compounds developed to target PRL-3. Other notable PRL-3 inhibitors include thienopyridone, JMS-053, and pentamidine isethionate . Each of these inhibitors has distinct chemical properties and mechanisms of inhibition.

Table 2. Comparison of PRL-3 Inhibitors

InhibitorChemical ClassIC50 for PRL-3SelectivityReferences
PRL-3 Inhibitor IBenzylidene rhodamine0.9 μMSelective for PRL-3 with minimal activity against other phosphatases
ThienopyridoneThienopyridoneNot specified in search resultsInhibits multiple PRL family members
JMS-053Derived from thienopyridoneNot specified in search resultsTargets all PRL family members (PRL-1, -2, and -3)

While PRL-3 Inhibitor I shows relatively good selectivity for PRL-3, some other inhibitors like JMS-053 equally target all members of the PRL family (PRL-1, PRL-2, and PRL-3) . This difference in selectivity has implications for both research applications and potential therapeutic development.

PRL-3 as a Target in Cancer Therapy

Understanding the significance of PRL-3 Inhibitor I requires appreciating why PRL-3 is an important target in cancer treatment. PRL-3 (also known as PTP4A3) is a member of the protein tyrosine phosphatase family that has been implicated in cancer metastasis .

Multiple studies have demonstrated that PRL-3 is overexpressed in various cancer types, particularly in metastatic tissues. In hepatocellular carcinoma (HCC), PRL-3 facilitates cancer progression by co-amplifying with other oncogenes . In colorectal cancer, high expression of PRL-3 was detected in 91.3% of liver metastases and 100% of lung metastases .

PRL-3 promotes cancer progression through multiple mechanisms:

  • Enhancing cell proliferation by activating Src kinase and promoting STAT3 signaling

  • Increasing cell motility and invasion capabilities

  • Inducing epithelial-to-mesenchymal transition (EMT), a critical process in metastasis

  • Promoting angiogenesis

  • Regulating energy metabolism by affecting Mg2+ efflux

Given these diverse oncogenic functions, inhibiting PRL-3 with compounds like PRL-3 Inhibitor I represents a promising approach for preventing cancer metastasis.

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